molecular formula C25H35N3O2 B4035158 N,N'-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide

N,N'-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide

Cat. No.: B4035158
M. Wt: 409.6 g/mol
InChI Key: FKCOGKRVALQUOB-UHFFFAOYSA-N
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Description

N,N’-bis[1-(bicyclo[221]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide is a complex organic compound featuring a pyridine core substituted with two bicyclo[221]hept-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide typically involves the reaction of pyridine-2,5-dicarboxylic acid with bicyclo[2.2.1]hept-2-ylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or pyridine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N,N’-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. The bicyclo[2.2.1]hept-2-yl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyridine core can participate in π-π interactions and hydrogen bonding, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]benzene-1,4-dicarboxamide
  • N,N’-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-3,5-dicarboxamide

Uniqueness

N,N’-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the bicyclo[2.2.1]hept-2-yl groups also imparts distinct steric and electronic properties compared to other similar compounds .

Properties

IUPAC Name

2-N,5-N-bis[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2/c1-14(21-11-16-3-5-18(21)9-16)27-24(29)20-7-8-23(26-13-20)25(30)28-15(2)22-12-17-4-6-19(22)10-17/h7-8,13-19,21-22H,3-6,9-12H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCOGKRVALQUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=CN=C(C=C3)C(=O)NC(C)C4CC5CCC4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide
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N,N'-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide
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N,N'-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide
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N,N'-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide
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N,N'-bis[1-(bicyclo[2.2.1]hept-2-yl)ethyl]pyridine-2,5-dicarboxamide

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